1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of hydrazines with carbonyl compounds, followed by cyclization . One common method includes the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation . Industrial production methods often employ microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-1H-pyrazole
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual pyrazole rings, which enhance its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-7-4-10-13(5-7)6-12-3-2-8(9)11-12/h2-5H,6H2,1H3,(H2,9,11) |
InChI Key |
FOEWCYQHZUEJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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